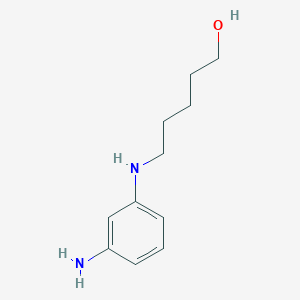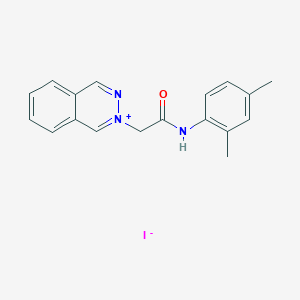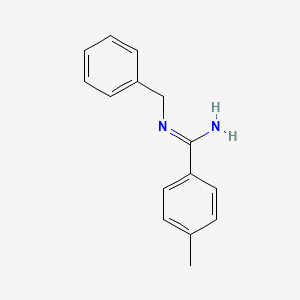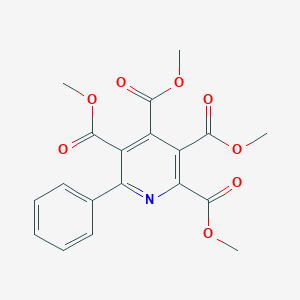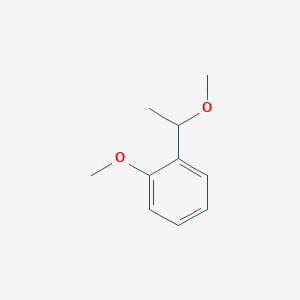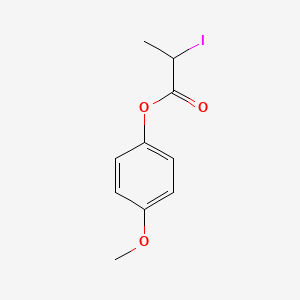
4-Methoxyphenyl 2-iodopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2-iodopropanoate is an organic compound with the molecular formula C10H11IO3. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-iodopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-iodopropanoate typically involves the esterification of 4-methoxyphenol with 2-iodopropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-iodopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-methoxyphenyl 2-azidopropanoate or 4-methoxyphenyl 2-thiocyanatopropanoate.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl 2-propanol.
Scientific Research Applications
4-Methoxyphenyl 2-iodopropanoate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity and structural features.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-iodopropanoate involves its interaction with various molecular targets, depending on the specific application. For instance, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the iodine atom and ester group.
4-Methoxyphenyl 2-bromopropanoate: Contains a bromine atom instead of iodine, leading to different reactivity and applications.
4-Methoxyphenyl 2-chloropropanoate: Contains a chlorine atom, also resulting in distinct chemical behavior.
Uniqueness
4-Methoxyphenyl 2-iodopropanoate is unique due to the presence of the iodine atom, which imparts specific reactivity patterns, particularly in substitution reactions. The combination of the methoxy group and the ester functionality further enhances its versatility in various chemical transformations .
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-iodopropanoate |
InChI |
InChI=1S/C10H11IO3/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3 |
InChI Key |
ROYXAHOQABSPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
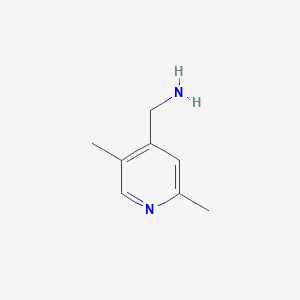
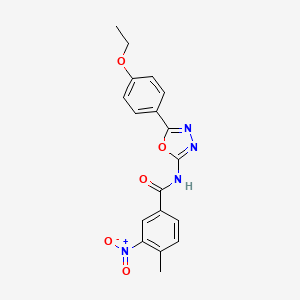
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
